molecular formula C11H17F2NO3 B15305745 tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate

tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate

Cat. No.: B15305745
M. Wt: 249.25 g/mol
InChI Key: YAJHZGVCEHVYON-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is a carbamate derivative featuring a cyclobutane core substituted with two fluorine atoms and a formyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h7H,4-6H2,1-3H3,(H,14,16)

InChI Key

YAJHZGVCEHVYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate typically involves the reaction of a cyclobutyl derivative with difluoro and formyl substituents with tert-butyl carbamate under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s uniqueness arises from its cyclobutane ring , difluoro substituents , and formyl group . Below is a comparative analysis with similar tert-butyl carbamates:

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents/R-Groups Key Functional Groups Molecular Formula Molecular Weight (g/mol)
tert-Butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate (Target) Cyclobutane 3,3-difluoro, 1-formyl, methyl linkage Aldehyde, Boc-protected amine C₁₂H₁₈F₂N₂O₃ ~292.28 (calculated)
tert-Butyl N-(3-fluorocyclohexyl)carbamate () Cyclohexane 3-fluoro Boc-protected amine C₁₁H₂₀FNO₂ 241.28
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate () Cyclopentane 3-hydroxy, stereospecific (1S,3S) Hydroxyl, Boc-protected amine C₁₁H₂₁NO₃ 215.29
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate () Cyclopropane 1-(3-fluorophenyl) Aromatic fluorine, Boc-protected C₁₄H₁₇FNO₂ 265.29
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate () Piperidine 4-methyl Boc-protected amine C₁₁H₂₂N₂O₂ 214.31

Physicochemical Properties

  • Reactivity : The formyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic additions (e.g., reductive amination) compared to analogues with stable ethers (e.g., methoxy in ) or hydroxyl groups () .
  • Metabolic Stability : Fluorine atoms may enhance metabolic stability by resisting oxidative degradation, a feature shared with fluorophenyl-substituted analogues () .

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